molecular formula C13H14N4O8 B13815283 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) CAS No. 54420-10-9

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)

Cat. No.: B13815283
CAS No.: 54420-10-9
M. Wt: 354.27 g/mol
InChI Key: WGSVNTFXSQAUAN-UHFFFAOYSA-N
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Description

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) is a complex organic compound that features both acetyloxy and dinitrophenyl hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation of 1,3-Bis(acetyloxy)-2-propanone with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an acidic medium under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties. Its ability to interact with biological membranes and proteins suggests potential use in developing new antimicrobial agents.
  • Cytotoxic Effects : The dinitrophenyl moiety may enhance reactivity with nucleophiles in biological systems, potentially leading to cytotoxic effects against various cancer cell lines. This property opens avenues for its application in cancer therapy.
  • Drug Development : The unique structure of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) positions it as a candidate for further development into therapeutic agents targeting specific diseases .

Analytical Chemistry

  • Reagent for Spectroscopic Analysis : The compound can serve as a reagent in various spectroscopic techniques due to its distinctive chemical structure and properties. Its ability to form stable complexes with certain metal ions can be utilized in analytical assays .
  • Chromatographic Applications : It may be employed in chromatographic methods for the separation and identification of other chemical compounds based on its reactivity and stability under different conditions .

A study investigated the biological activity of hydrazones similar to 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone). It was found that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that the dinitrophenyl hydrazone moiety plays a crucial role in enhancing biological activity .

Synthesis Optimization

Research focused on optimizing the synthesis conditions for hydrazones revealed that controlling temperature and pH significantly affects yield and purity. This optimization is critical for scaling up production for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54420-10-9

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate

InChI

InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3

InChI Key

WGSVNTFXSQAUAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C

Origin of Product

United States

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